2,6-Di(propan-2-yl)benzene-1-tellurinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di(propan-2-yl)benzene-1-tellurinic acid is an organotellurium compound characterized by the presence of tellurium in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)benzene-1-tellurinic acid typically involves the reaction of 2,6-Di(propan-2-yl)benzene with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the tellurinic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di(propan-2-yl)benzene-1-tellurinic acid undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tellurium compounds, while reduction reactions may produce lower oxidation state tellurium derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di(propan-2-yl)benzene-1-tellurinic acid has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,6-Di(propan-2-yl)benzene-1-tellurinic acid involves its interaction with molecular targets through the tellurium center. The tellurium atom can participate in redox reactions, forming various oxidation states that interact with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylaniline: An organic compound with similar structural features but containing nitrogen instead of tellurium.
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different chemical reactivity.
Uniqueness
2,6-Di(propan-2-yl)benzene-1-tellurinic acid is unique due to the presence of tellurium, which imparts distinct chemical properties compared to similar compounds containing nitrogen or other elements
Eigenschaften
CAS-Nummer |
828300-77-2 |
---|---|
Molekularformel |
C12H18O2Te |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
2,6-di(propan-2-yl)benzenetellurinic acid |
InChI |
InChI=1S/C12H18O2Te/c1-8(2)10-6-5-7-11(9(3)4)12(10)15(13)14/h5-9H,1-4H3,(H,13,14) |
InChI-Schlüssel |
VFSUKXFXZLUUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[Te](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.